molecular formula C23H15BrClNO4 B2826820 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide CAS No. 929429-18-5

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide

Cat. No.: B2826820
CAS No.: 929429-18-5
M. Wt: 484.73
InChI Key: CURJWCMOKQXUJD-UHFFFAOYSA-N
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Description

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide is a benzofuran-derived compound featuring a 5-bromo-substituted benzofuran core linked to a 4-chlorobenzoyl group at position 2 and a 2-methoxybenzamide moiety at position 2. Its molecular formula is C22H14BrClNO4, with a molecular weight of 484.71 g/mol. The compound’s structure combines halogenated (bromo, chloro) and methoxy substituents, which are critical for modulating electronic and steric properties.

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO4/c1-29-18-5-3-2-4-16(18)23(28)26-20-17-12-14(24)8-11-19(17)30-22(20)21(27)13-6-9-15(25)10-7-13/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURJWCMOKQXUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide typically involves multiple steps. One common approach starts with the preparation of 5-bromo-2-chlorobenzoic acid, which is then subjected to a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions are carried out under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using practical and cost-effective methods. For instance, dimethyl terephthalate can be used as a starting material, and the synthesis is carried out in large batches with a total yield of around 24% . This process involves several steps, including the use of common reagents like sulfuric acid, sodium sulfide, and N-bromosuccinimide .

Chemical Reactions Analysis

Types of Reactions

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bone resorption by acting as a selective estrogen receptor modulator . This compound binds to estrogen receptors, modulating their activity and thereby affecting various biological processes.

Comparison with Similar Compounds

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide

  • Structure : Replaces the 2-methoxy group with a 4-fluoro substituent on the benzamide ring.
  • Molecular Formula: C22H12BrClFNO3
  • Molecular Weight : 476.70 g/mol
  • Key Differences : The fluorine atom’s higher electronegativity may enhance dipole interactions compared to the methoxy group’s electron-donating effects. This substitution could alter solubility and binding affinity in biological systems .

N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide

  • Structure : Retains the 2-methoxybenzamide group but lacks the benzofuran core and halogen substituents.
  • Molecular Formula: C17H17NO2
  • Molecular Weight : 283.32 g/mol
  • This compound has demonstrated inhibitory effects on PCSK9 expression, suggesting that the benzamide moiety alone may confer bioactivity .

Heterocyclic Core Modifications

5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

  • Structure : Replaces the benzofuran core with a benzoxazole ring.
  • Molecular Formula : C20H11BrCl2N2O2
  • Molecular Weight : 462.12 g/mol
  • Key Differences : The benzoxazole’s nitrogen atom introduces hydrogen-bonding capabilities absent in benzofuran. This may enhance interactions with polar residues in enzyme active sites, though steric effects from the oxazole ring could alter binding geometry .

N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide

  • Structure : Combines a benzoxazole core with a 2-methoxybenzamide group.
  • Molecular Formula : C21H14BrClN2O3
  • Molecular Weight : 457.70 g/mol
  • Key Differences : Direct comparison with the target compound highlights the influence of the heterocyclic core. Benzoxazole’s aromaticity and electronic properties differ from benzofuran, which may affect π-π stacking or charge transfer interactions .

Halogenation Patterns and Functional Group Diversity

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Structure : Features a trifluoropropyl ether and multiple halogens on a benzene ring.
  • Molecular Formula: C16H9BrClF4NO2
  • Molecular Weight : 447.60 g/mol
  • This contrasts with the target compound’s benzofuran core, which offers a planar structure for stacking interactions .

Structural and Functional Implications

Data Table Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide Benzofuran 5-Br, 2-(4-Cl-benzoyl), 3-(2-MeO) 484.71 Not Provided
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide Benzofuran 5-Br, 2-(4-Cl-benzoyl), 3-(4-F) 476.70 923679-25-8
5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide Benzoxazole 5-Br, 2-Cl, 4-Cl-phenyl 462.12 328253-86-7
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide Benzoxazole 5-Br, 2-Cl, 2-MeO 457.70 313402-13-0

Key Observations

Substituent Effects : Fluorine (electron-withdrawing) vs. methoxy (electron-donating) groups modulate electronic density, influencing interactions with biological targets.

Heterocyclic Core : Benzofuran’s oxygen atom vs. benzoxazole’s nitrogen alter hydrogen-bonding capacity and aromaticity.

Biological Activity

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article delves into its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H14BrClO3
  • Molecular Weight : 373.65 g/mol
  • CAS Number : 915095-89-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of Benzofuran Core : The benzofuran structure is synthesized through cyclization reactions involving appropriate phenolic precursors.
  • Bromination and Chlorination : Selective bromination at the 5-position and chlorination at the 4-position of the phenyl ring are performed using halogenating agents.
  • Acylation : The introduction of the 4-chlorobenzoyl group is achieved via Friedel-Crafts acylation.
  • Final Amidation : The methoxy group is introduced, followed by the formation of the amide bond with appropriate amine derivatives.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity against various cancer cell lines, notably A549 (lung cancer) and HeLa (cervical cancer) cells. The biological evaluation typically employs the MTT assay to assess cell viability and determine IC50 values.

CompoundCell LineIC50 (nM)Mechanism
This compoundA54945Induction of apoptosis
This compoundHeLa50Cell cycle arrest

The compound's mechanism of action includes:

  • Induction of Apoptosis : Morphological changes in treated cells indicate apoptosis, supported by increased levels of pro-apoptotic proteins.
  • Cell Cycle Arrest : Flow cytometry analysis reveals that treatment with this compound results in G2/M phase arrest, inhibiting cell proliferation.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Notably, it shows strong interactions with:

  • Extracellular Signal-Regulated Kinase 2 (ERK2) : Involved in cell signaling pathways that regulate proliferation and survival.
  • Fibroblast Growth Factor Receptor 2 (FGFR2) : Plays a crucial role in angiogenesis and cancer progression.

Case Studies

  • Study on Lung Cancer Cells :
    A study assessing the efficacy of this compound against A549 cells demonstrated significant cytotoxic effects at low concentrations. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
  • Cervical Cancer Research :
    In another study focusing on HeLa cells, the compound exhibited potent activity comparable to standard chemotherapeutics such as doxorubicin. The results suggested that it could serve as an effective alternative in cervical cancer treatment protocols .

Q & A

Basic: What are the critical parameters for synthesizing this compound with high purity?

Methodological Answer:
The synthesis involves multi-step reactions, including bromination, benzoylation, and amide coupling. Key parameters include:

  • Temperature control : Maintain 80°C during bromination of 2-methoxybenzoic acid to avoid side reactions .
  • Solvent selection : Use tetrahydrofuran (THF) and methanol for intermediate purification to enhance yield .
  • pH optimization : Adjust to neutral conditions during amide coupling to prevent hydrolysis of the benzofuran core .
  • Chromatography : Employ HPLC (>95% purity threshold) for final product validation .

Basic: Which spectroscopic techniques confirm the compound’s structure and purity?

Methodological Answer:
A combination of techniques is required:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C5, methoxy at C2) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 457.70 g/mol) .
  • Infrared (IR) spectroscopy : Detects carbonyl stretches (~1680 cm⁻¹ for benzamide) and C-Br bonds (~600 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., centrosymmetrical dimers observed in similar benzamides) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized assays : Use identical biofilm inhibition protocols (e.g., Staphylococcus aureus biofilm assays with 24-hour incubation ).
  • Purity validation : Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors .
  • Control compounds : Include DMSO as a negative control and reference inhibitors (e.g., nitazoxanide derivatives) for activity benchmarking .
  • Dose-response curves : Perform EC₅₀ calculations across ≥3 independent replicates to assess reproducibility .

Advanced: What computational methods predict binding affinity to target enzymes like PFOR?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions between the benzamide moiety and the pyruvate:ferredoxin oxidoreductase (PFOR) active site. Focus on hydrogen bonds with conserved residues (e.g., Arg314) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with inhibitory activity using datasets from analogous compounds .
  • MD simulations : Run 100-ns simulations to assess binding stability under physiological conditions (e.g., implicit solvent models) .

Basic: What storage conditions ensure compound stability for long-term studies?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon or nitrogen to displace oxygen and minimize oxidation .
  • Solvent : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .

Advanced: How to design in vitro assays evaluating antibacterial efficacy against biofilms?

Methodological Answer:

  • Biofilm formation assay : Incubate Pseudomonas aeruginosa in 96-well plates with 0.2% glucose for 48 hours. Stain with crystal violet and quantify OD₅₉₀ .
  • Minimum biofilm eradication concentration (MBEC) : Test compound concentrations from 1–100 µM. Include tobramycin as a positive control .
  • Confocal microscopy : Use LIVE/DEAD staining (Syto9/propidium iodide) to visualize biofilm disruption .

Advanced: What structural modifications reduce cytotoxicity while retaining activity?

Methodological Answer:

  • SAR studies : Replace the 5-bromo group with electron-withdrawing substituents (e.g., CF₃) to enhance selectivity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to the methoxy moiety for targeted release .
  • Toxicity screening : Use HEK293 cell lines to compare IC₅₀ values of analogs. Prioritize compounds with >10-fold selectivity over mammalian cells .

Basic: How to optimize reaction yields during benzofuran core formation?

Methodological Answer:

  • Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for Ullmann-type coupling; the latter improves yields to ~75% .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C .
  • Workup protocol : Extract with ethyl acetate (3×50 mL) and dry over MgSO₄ to recover >90% product .

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